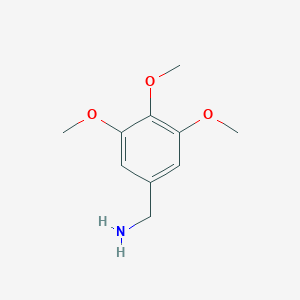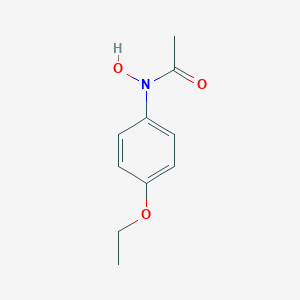
N-Hydroxyphenacetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyphenacetin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry. It is a derivative of phenacetin, a popular pain-relieving drug that was banned due to its harmful side effects. N-Hydroxyphenacetin is synthesized through a complex process involving several chemical reactions, and its mechanism of action is not yet fully understood.
Mecanismo De Acción
The mechanism of action of N-Hydroxyphenacetin is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce cell death in cancer cells by triggering apoptosis, a process that leads to the programmed death of cells.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxyphenacetin has been shown to have several biochemical and physiological effects. It can induce DNA damage in cancer cells, leading to their death. It can also inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to increased drug efficacy. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxyphenacetin has several advantages and limitations when used in lab experiments. Its anti-cancer properties make it a promising candidate for the development of new cancer therapies. However, its complex synthesis method and the need for specialized equipment and expertise make it challenging to produce in large quantities. Additionally, its potential toxicity and lack of understanding of its mechanism of action make it difficult to use in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of N-Hydroxyphenacetin. One potential area of focus is the development of new cancer therapies based on its anti-cancer properties. Additionally, further research is needed to understand its mechanism of action and potential side effects. It may also be useful in the development of new organic compounds and reagents for use in organic chemistry reactions. Overall, N-Hydroxyphenacetin has significant potential in various fields and warrants further investigation.
Métodos De Síntesis
The synthesis of N-Hydroxyphenacetin involves several steps, starting with the reaction of p-nitrophenol with acetic anhydride to produce p-nitrophenacetin. The resulting compound is then reduced using iron powder to yield phenacetin. Next, phenacetin is reacted with hydroxylamine hydrochloride and sodium acetate to produce N-Hydroxyphenacetin. The final product is purified using recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-Hydroxyphenacetin has several potential applications in scientific research, particularly in the fields of medicine and chemistry. It has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. It can also be used as a reagent in organic chemistry reactions, including the synthesis of various organic compounds.
Propiedades
Número CAS |
19315-64-1 |
|---|---|
Nombre del producto |
N-Hydroxyphenacetin |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |
Clave InChI |
GPMYDZBSYQUDJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
SMILES canónico |
CCOC1=CC=C(C=C1)N(C(=O)C)O |
Otros números CAS |
19315-64-1 |
Sinónimos |
N-hydroxyphenacetin N-hydroxyphenacetin, 1-(14)C-labeled cpd N-hydroxyphenacetin, 2-hydroxy isomer N-hydroxyphenacetin, 3-hydroxy isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




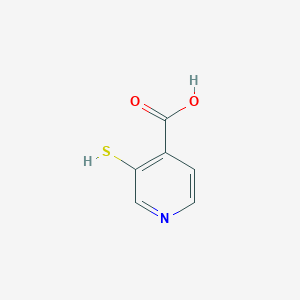

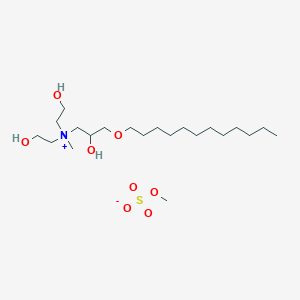


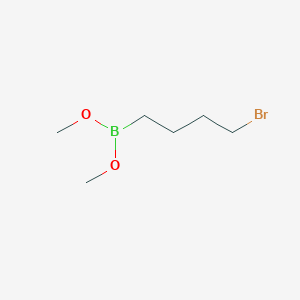
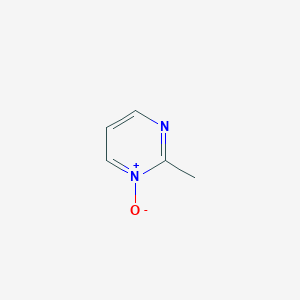

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)

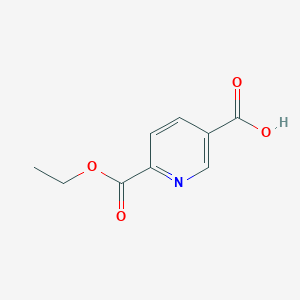
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
